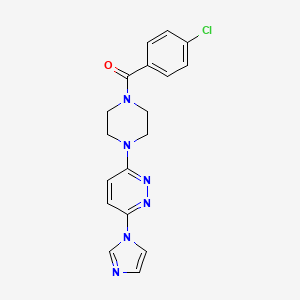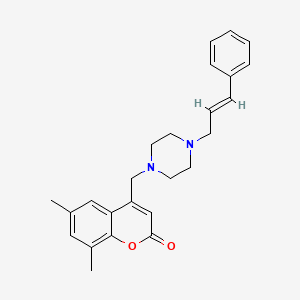
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one, also known as CDCP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CDCP is a synthetic compound that belongs to the class of coumarin derivatives and is known for its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antibacterial and Anti-inflammatory Applications
A study by Chavan and Hosamani (2018) demonstrated the synthesis of (E)-1,5-dimethyl-4-((2-((substituted-2-oxo-2H-chromen-4-yl)methoxy)naphthalen-1-yl)methyleneamino)-2-phenyl-1,2-dihydropyrazol-3-one derivatives, which are structurally related to the compound . These compounds exhibited significant antibacterial and anti-inflammatory activities, highlighting the potential of such derivatives in the development of new chemotherapeutic agents for antibacterial and anti-inflammatory purposes (Chavan & Hosamani, 2018).
Synthesis and Stereochemical Analysis
A study conducted by Shivprakash and Reddy (2014) focused on the stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines, which are closely related to the compound of interest. This research provides valuable insights into the synthesis and stereochemical properties of such compounds, which is crucial for understanding their biological activity and potential applications in scientific research (Shivprakash & Reddy, 2014).
Chromene Derivatives in Nature and Medicine
The study by Chen, Wang, and Hwang (2008) identified new chromene derivatives from Zanthoxylum avicennae, demonstrating the presence of such compounds in nature and their potential anti-inflammatory properties. This research underscores the significance of chromene derivatives, similar to (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one, in the discovery of natural products with medicinal properties (Chen, Wang, & Hwang, 2008).
Conformational and Molecular Studies
A research article by Toma et al. (1992) investigated the molecular mechanics and NMR conformational study of compounds including 4-trans-cinnamyl-1-propionyl-cis-2,6-dimethylpiperazine, which share structural similarities with the target compound. Such studies are essential for understanding the conformational dynamics and potential biological interactions of these compounds (Toma et al., 1992).
Antimicrobial Activity of Schiff Bases
Research by Bhat, Al-Omar, and Siddiqui (2013) on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity. This indicates the potential of structurally related compounds, such as the one , in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
properties
IUPAC Name |
6,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-20(2)25-23(16-19)22(17-24(28)29-25)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHZYFGEJTKLZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2829424.png)
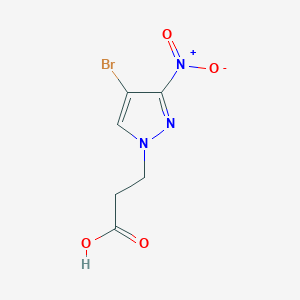
![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)
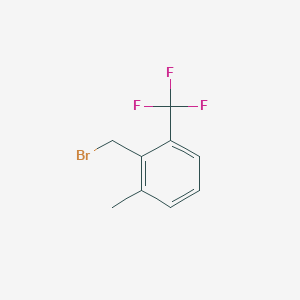
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)


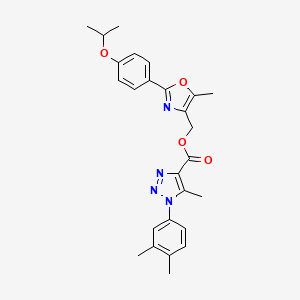
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)
